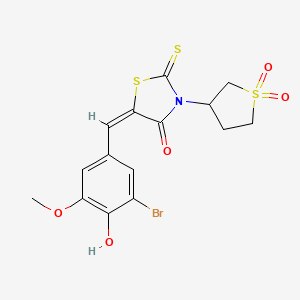![molecular formula C15H12N2O2S B5310100 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone, also known as MTQ, is a synthetic compound that has been extensively studied for its potential pharmacological applications. MTQ belongs to the class of quinazolinone derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
科学的研究の応用
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been studied for its potential pharmacological applications, particularly in the field of cancer research. Several studies have shown that 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. In addition, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs for infectious and inflammatory diseases.
作用機序
The exact mechanism of action of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of several enzymes involved in these pathways, including protein kinase C and cyclin-dependent kinases. In addition, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has also been found to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
実験室実験の利点と制限
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity and stability, and its well-characterized chemical and biological properties. However, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone can be difficult to synthesize and purify, and its low solubility can limit its use in certain experiments. In addition, the exact mechanism of action of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone. One area of interest is the development of new derivatives of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the identification of the precise molecular targets of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone, which could provide insights into its mechanism of action and help to guide the development of new drugs based on this compound. Finally, further studies are needed to explore the potential applications of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone in the treatment of infectious and inflammatory diseases, as well as its potential as a therapeutic agent for cancer.
合成法
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone can be synthesized through a multi-step process, starting with the reaction of 2-aminobenzophenone with 2-bromoacetylthiophene to form a key intermediate, which is then cyclized with ammonium acetate in acetic acid to yield 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone. This method has been optimized for high yield and purity, and the resulting product has been extensively characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-methyl-3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-16-12-6-3-2-5-11(12)15(19)17(10)9-13(18)14-7-4-8-20-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMAQQZCGFHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5310107.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
![methyl 4-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5310111.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5310119.png)
![1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5310122.png)